molecular formula C10H16N2O B13766650 5-Isobutyl-3-methyl-2-methoxypyrazine CAS No. 78246-20-5

5-Isobutyl-3-methyl-2-methoxypyrazine

Cat. No.: B13766650
CAS No.: 78246-20-5
M. Wt: 180.25 g/mol
InChI Key: RSRBELMBYIBNLC-UHFFFAOYSA-N
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Description

5-Isobutyl-3-methyl-2-methoxypyrazine is a chemical compound belonging to the class of methoxypyrazines. These compounds are known for their potent odor, often described as bell pepper-like. Methoxypyrazines are found in various plants and are significant contributors to the aroma of several foods, including bell peppers, coffee, and wine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-3-methyl-2-methoxypyrazine typically involves the condensation of leucine amide with glyoxal, followed by methylation

Industrial Production Methods

Industrial production of methoxypyrazines, including this compound, often involves chemical synthesis due to the need for high purity and specific isomeric forms. The process generally includes the use of advanced catalytic systems and controlled reaction conditions to ensure the desired product yield and quality .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrazine ring .

Mechanism of Action

The mechanism of action of 5-Isobutyl-3-methyl-2-methoxypyrazine involves its binding to specific olfactory receptors. This binding triggers a signal transduction pathway that leads to the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isobutyl and methoxy substitution pattern, which gives it a distinct odor profile compared to other methoxypyrazines. This uniqueness makes it valuable in flavor and fragrance applications where a specific aroma is desired .

Properties

78246-20-5

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine

InChI

InChI=1S/C10H16N2O/c1-7(2)5-9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3

InChI Key

RSRBELMBYIBNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OC)CC(C)C

Origin of Product

United States

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